1-(3-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
1-(3-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(3-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 1,3,4-oxadiazole ring, followed by its attachment to the piperidine ring. The final step involves the introduction of the 3-methoxybenzoyl group. Reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-(3-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-(3-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can be compared with similar compounds such as:
1-Benzoyl-2-(3-methoxybenzoyl)hydrazine: Another compound with a benzoyl group and potential biological activities.
Phenylboronic pinacol esters: Compounds with boronic acid derivatives used in drug design. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications. Further studies are needed to fully understand its properties and explore new uses.
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(2)16-19-20-17(24-16)13-7-9-21(10-8-13)18(22)14-5-4-6-15(11-14)23-3/h4-6,11-13H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEBEUBZFPLCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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